REACTION_CXSMILES
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C([N:8]1[CH2:12][CH2:11][CH:10]([N:13]2[CH:17]=[CH:16][N:15]=[N:14]2)[CH2:9]1)C1C=CC=CC=1.[ClH:18]>CO.[Pd]>[ClH:18].[N:13]1([CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)[CH:17]=[CH:16][N:15]=[N:14]1 |f:4.5|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at r.t.
|
Type
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CUSTOM
|
Details
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The Pd/C was removed by filtration
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Type
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CONCENTRATION
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Details
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the solution was concentrated
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Type
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CUSTOM
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Details
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The residue was recrystallized from methanol/ether
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |